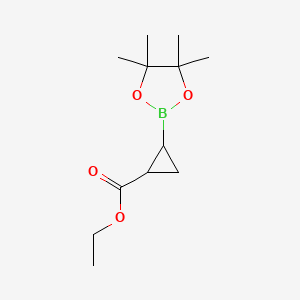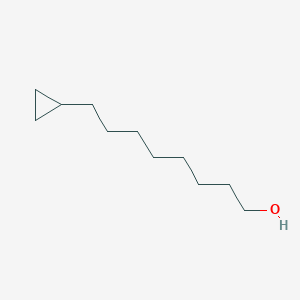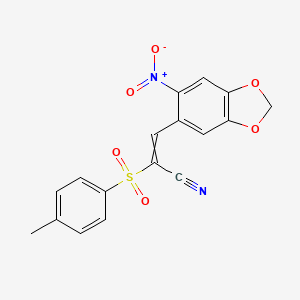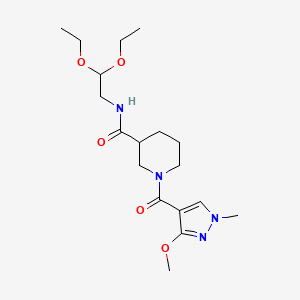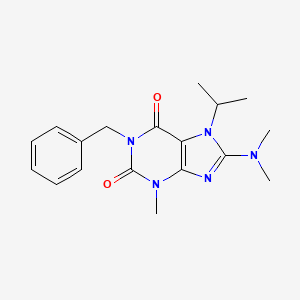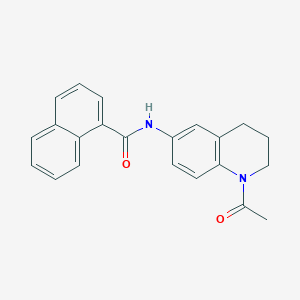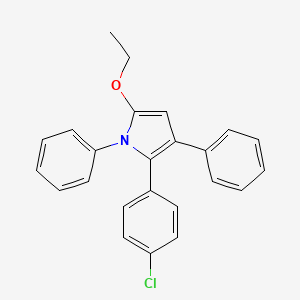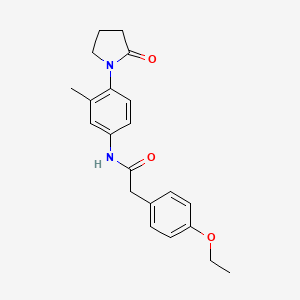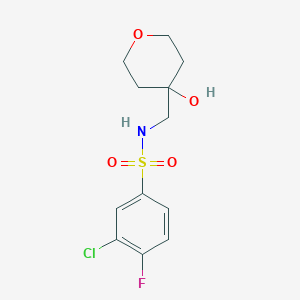
3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” are not available in the searched resources .科学的研究の応用
Enzyme Inhibition and Anticancer Activity
Benzenesulfonamide derivatives have shown significant potential in inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumor progression. The inhibition of CAs, particularly human (h) isoforms hCA I and II, has been associated with anticancer activities. Certain derivatives, especially those with substituents such as hydroxy and methoxy groups, exhibit cytotoxicity towards tumor cells, indicating their potential as anticancer agents. For instance, compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Chemical Sensing
Some benzenesulfonamide derivatives have been explored for their utility in chemical sensing, particularly for metal ions like Hg2+. A study demonstrated that a pyrazoline-based benzenesulfonamide compound could selectively detect Hg2+ ions in a mixture of various metal ions through a fluorometric "turn-off" method. This property underscores the compound's potential as a selective and sensitive sensor for mercury ion detection, which is crucial for environmental monitoring and public health (Bozkurt & Gul, 2018).
Antidiabetic Agents
Further research has explored the synthesis of fluorinated pyrazoles and benzenesulfonamide derivatives as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity, with some demonstrating favorable drug-like profiles. This suggests their potential as leads in the development of new treatments for diabetes (Faidallah et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Benzenesulfonamide derivatives with specific substituents have also been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. This activity is relevant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. For example, compounds with fluorine substitution on the benzenesulfonamide moiety have shown enhanced selectivity for COX-2 inhibition, indicating their potential as safer anti-inflammatory agents (Pal et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHUDMSWCLVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




